N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorobenzaldehyde under acidic conditions to form the pyrazolopyrimidine core. This intermediate is then reacted with 4-methylbenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 4-methylbenzohydrazide moiety enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H15ClN6O |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-2-4-13(5-3-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-8-6-14(20)7-9-15/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
OVSASVFWIOVSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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